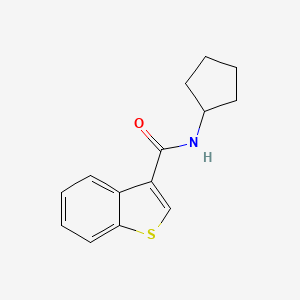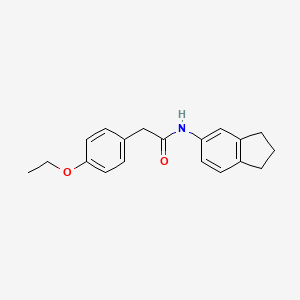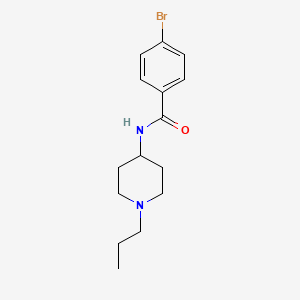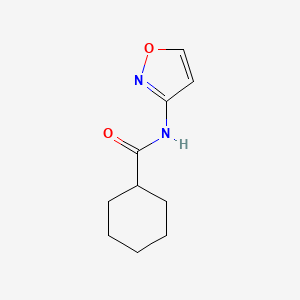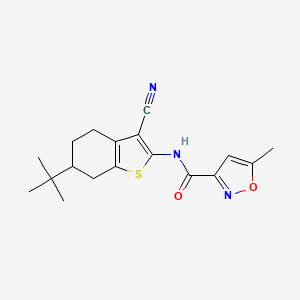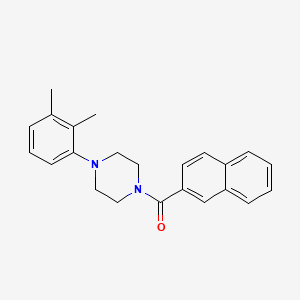![molecular formula C14H12F2N2O3S B4432415 2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B4432415.png)
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide
Vue d'ensemble
Description
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide, also known as DMSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMSB is a small molecule inhibitor that targets a specific protein involved in various biological processes.
Mécanisme D'action
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide exerts its biological effects by binding to a specific protein known as DNA-dependent protein kinase (DNA-PK). DNA-PK is a key regulator of DNA damage repair and cell survival. By inhibiting DNA-PK, this compound prevents the repair of DNA damage and induces cell death in cancer cells. Moreover, this compound has been shown to modulate the activity of other proteins involved in various cellular processes, including cell cycle progression, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in vitro and in vivo. In cancer cells, this compound induces cell cycle arrest, apoptosis, and DNA damage. In addition, this compound has been shown to sensitize cancer cells to radiation and chemotherapy, which could have potential applications in cancer therapy. Moreover, this compound has been shown to modulate the activity of immune cells and cytokines, which could have potential applications in immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide has several advantages as a research tool, including its high potency, selectivity, and specificity. Moreover, this compound has been shown to have low toxicity and good pharmacokinetic properties, which could facilitate its use in animal studies and clinical trials. However, this compound has some limitations, including its high cost, limited availability, and potential off-target effects. Moreover, the optimal concentration and duration of this compound treatment may vary depending on the cell type and experimental conditions.
Orientations Futures
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide has several potential future directions in scientific research. First, this compound could be further optimized to improve its potency, selectivity, and pharmacokinetic properties. Second, this compound could be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Third, this compound could be used to study the role of DNA-PK in other biological processes, such as aging and neurodegeneration. Fourth, this compound could be used to develop new immunotherapeutic strategies for treating autoimmune diseases and inflammation. Fifth, this compound could be used to study the molecular mechanisms underlying drug resistance in cancer cells. In conclusion, this compound is a promising research tool with potential applications in various scientific research fields.
Applications De Recherche Scientifique
2,6-difluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide has been studied extensively in various scientific research fields, including cancer biology, neuroscience, and immunology. In cancer biology, this compound has been shown to inhibit the growth and survival of cancer cells by targeting a specific protein involved in cell division and DNA replication. In neuroscience, this compound has been used to study the role of this protein in synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate the activity of immune cells and cytokines, which could have potential applications in autoimmune diseases and inflammation.
Propriétés
IUPAC Name |
2,6-difluoro-N-[4-(methylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3S/c1-17-22(20,21)10-7-5-9(6-8-10)18-14(19)13-11(15)3-2-4-12(13)16/h2-8,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELOPQRGGNUWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




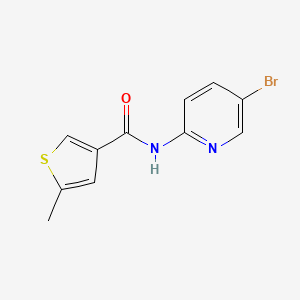
![2,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide](/img/structure/B4432356.png)
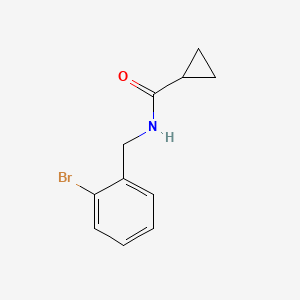

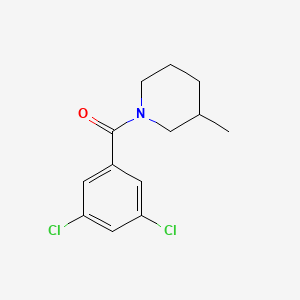
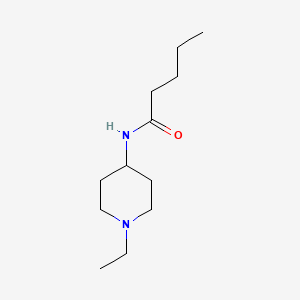
![3-ethyl-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4432390.png)
